Molecular Structure and IUPAC Analysis of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide
Molecular Structure and IUPAC Analysis of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of aliphatic sulfonamides is critical for tuning lipophilicity, improving metabolic stability, and designing bioisosteres for carboxylic acids. 3-Methoxy-2,2-dimethylpropane-1-sulfonamide (CAS: 1484317-86-3) represents a highly specialized, versatile small molecule scaffold[1]. Characterized by its gem-dimethyl backbone and terminal hydrogen-bonding vectors, this molecule presents unique structural dynamics that are highly prized in the development of enzyme inhibitors (such as Carbonic Anhydrase inhibitors) and novel receptor antagonists.
This whitepaper deconstructs the molecular architecture of this scaffold, outlines the causality behind its complex synthetic methodology, and provides field-proven protocols for its integration into drug discovery pipelines.
IUPAC Deconstruction & Structural Dynamics
The IUPAC name, 3-methoxy-2,2-dimethylpropane-1-sulfonamide , systematically dictates a highly rigidified aliphatic system. Analyzing the sub-components reveals the strategic value of this building block:
-
The Propane-1-sulfonamide Core: Provides the primary pharmacophore. The sulfonamide group (
) acts as a potent hydrogen bond donor/acceptor and a classic zinc-binding motif in metalloenzymes. -
The 2,2-Dimethyl (gem-dimethyl) Group: This is the structural linchpin of the molecule. The presence of two methyl groups at the C2 position induces the Thorpe-Ingold effect . This steric bulk compresses the internal bond angle between C1-C2-C3, forcing the terminal sulfonamide and methoxy groups into closer spatial proximity. Furthermore, this quaternary carbon completely blocks metabolic oxidation (e.g., by Cytochrome P450 enzymes) at the
-position, drastically increasing the molecule's half-life in vivo. -
The 3-Methoxy Group: Acts as a terminal hydrogen-bond acceptor. Unlike a free hydroxyl group, the ether linkage prevents phase II glucuronidation, maintaining the molecule's lipophilic balance while still allowing for target-specific dipole interactions.
Quantitative Physicochemical Data
To facilitate rational drug design, the core quantitative parameters of the scaffold are summarized below, synthesized from authoritative chemical databases like [2] and [3].
| Parameter | Value | Pharmacological Significance |
| Molecular Formula | Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5. | |
| Molecular Weight | 181.25 g/mol | Highly efficient ligand efficiency (LE) metric. |
| SMILES | COCC(C)(C)CS(=O)(=O)N | Unambiguous topological representation for computational docking[2]. |
| Calculated TPSA | ~69.3 Ų | Optimal for membrane permeability; balances the polar sulfonamide and ether oxygen. |
| LogP (Predicted) | 0.65 - 0.85 | Excellent aqueous solubility while retaining sufficient lipophilicity for passive diffusion. |
Synthetic Methodology: Overcoming Neopentyl Steric Hindrance
The Causality of Experimental Design
Synthesizing 3-methoxy-2,2-dimethylpropane-1-sulfonamide presents a classic organic chemistry challenge. The standard industrial route to aliphatic sulfonamides involves the nucleophilic substitution (
The Problem: The starting material, (CAS: 57021-67-7)[4], is a neopentyl system . The massive steric bulk of the gem-dimethyl group physically blocks the Bürgi-Dunitz trajectory required for backside nucleophilic attack. Consequently, direct
The Solution (Self-Validating System): To bypass this kinetic barrier, we must utilize an organometallic umpolung (polarity reversal) strategy . By converting the unreactive neopentyl bromide into a highly nucleophilic Grignard reagent, the carbon atom can rapidly attack electrophilic sulfur dioxide gas (
Synthetic workflow bypassing neopentyl SN2 steric hindrance via Grignard SO2 insertion.
Detailed Experimental Protocols
The following step-by-step methodologies are designed as self-validating workflows, ensuring high yield and purity at each intermediate stage.
Phase 1: Synthesis of 1-Bromo-3-methoxy-2,2-dimethylpropane
Causality: The Appel reaction is chosen over standard
-
Setup: In an oven-dried, argon-purged 500 mL round-bottom flask, dissolve 3-methoxy-2,2-dimethylpropan-1-ol (1.0 eq, 100 mmol)[3] and triphenylphosphine (
, 1.2 eq) in 200 mL of anhydrous dichloromethane (DCM). -
Reaction: Cool the mixture to 0°C. Portion-wise, add carbon tetrabromide (
, 1.1 eq) over 30 minutes to control the exotherm. -
Validation: Stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 9:1); the alcohol spot (
) should completely convert to a higher running spot ( ). -
Workup: Concentrate the solvent in vacuo. Precipitate the triphenylphosphine oxide byproduct by adding 200 mL of cold diethyl ether. Filter through a Celite pad and carefully concentrate the filtrate (Note: The product is volatile).
Phase 2: Grignard Formation and Insertion
Causality:
-
Grignard Initiation: In a dry flask equipped with a reflux condenser, add magnesium turnings (1.5 eq) and a crystal of iodine in 50 mL anhydrous THF. Add 10% of the neopentyl bromide from Phase 1. Heat gently until the iodine color fades (initiation).
-
Addition: Add the remaining bromide dropwise over 1 hour at a rate that maintains a gentle reflux. Stir for an additional 2 hours at 60°C to ensure complete insertion.
-
Insertion: Cool the Grignard solution to -78°C using a dry ice/acetone bath. Vigorously bubble anhydrous
gas through the solution for 45 minutes. The solution will turn a thick, milky white as the magnesium sulfinate salt precipitates. -
Workup: Purge excess
with argon. Concentrate the THF in vacuo to isolate the crude sulfinate salt.
Phase 3: Oxidative Chlorination and Ammonolysis
Causality: N-Chlorosuccinimide (NCS) is utilized instead of elemental chlorine gas (
-
Chlorination: Suspend the crude sulfinate salt in 150 mL of DCM at 0°C. Add NCS (1.1 eq) portion-wise. Stir for 2 hours. The reaction turns pale yellow, indicating the formation of the sulfonyl chloride.
-
Filtration: Filter off the succinimide byproduct.
-
Ammonolysis: Transfer the DCM filtrate to a rapidly stirring biphasic system containing 100 mL of 28% aqueous ammonia (
) at 0°C. Stir vigorously for 12 hours at room temperature. -
Final Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organics, wash with brine, dry over anhydrous
, and concentrate. Purify the final product, 3-methoxy-2,2-dimethylpropane-1-sulfonamide , via recrystallization from hot ethanol/water.
Pharmacological Applications and Signaling
Once synthesized, this scaffold is highly sought after in the design of Carbonic Anhydrase (CA) Inhibitors . The terminal primary sulfonamide is a privileged pharmacophore that coordinates directly with the catalytic
The gem-dimethyl group plays a dual role here: it forces the molecule into a bioactive conformation that perfectly aligns the sulfonamide nitrogen with the zinc ion, while the methoxy group extends into the hydrophilic half of the active site to form stabilizing hydrogen bonds with Thr199 and Glu106.
Mechanism of action for sulfonamide-mediated carbonic anhydrase inhibition.
By inhibiting the hydration of
References
-
PubChem (National Institutes of Health). "1-Propanol, 3-methoxy-2,2-dimethyl- | C6H14O2 | CID 143440." National Center for Biotechnology Information. URL:[Link]
